tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
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Overview
Description
Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodiazepine core: This can be achieved through the condensation of an appropriate ortho-diamine with a suitable ketone or aldehyde under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromide in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter receptors and ion channels.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorine atoms and tert-butyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Uniqueness
Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is unique due to the presence of fluorine atoms and a tert-butyl group, which may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration. These modifications can potentially lead to a compound with better efficacy and safety profile compared to other benzodiazepines.
Properties
CAS No. |
1375472-42-6 |
---|---|
Molecular Formula |
C14H18F2N2O2 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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